molecular formula C32H29N3O2S2 B11969711 (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11969711
M. Wt: 551.7 g/mol
InChI Key: RUHRCMBICMHAFH-BRPDVVIDSA-N
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Description

The compound (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzyloxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the pyrazole derivative.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with a cyclohexanone derivative under acidic conditions.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
  • **(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-oxo-1,3-thiazolidin-4-one
  • **(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C32H29N3O2S2

Molecular Weight

551.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H29N3O2S2/c36-31-29(39-32(38)35(31)27-14-8-3-9-15-27)20-25-21-34(26-12-6-2-7-13-26)33-30(25)24-16-18-28(19-17-24)37-22-23-10-4-1-5-11-23/h1-2,4-7,10-13,16-21,27H,3,8-9,14-15,22H2/b29-20-

InChI Key

RUHRCMBICMHAFH-BRPDVVIDSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)SC2=S

Origin of Product

United States

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